molecular formula C6H10ClO2P B12095364 Diallyl phosphorochloridite CAS No. 41662-46-8

Diallyl phosphorochloridite

Cat. No.: B12095364
CAS No.: 41662-46-8
M. Wt: 180.57 g/mol
InChI Key: MOXNIPULJGZEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl phosphorochloridite is an organophosphorus compound with the chemical formula C6H10ClO2P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used as an intermediate in organic synthesis, particularly in the production of polymers, adhesives, sealants, and curing agents .

Preparation Methods

Diallyl phosphorochloridite is typically synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction proceeds via the formation of intermediate compounds, which are then converted to this compound. The reaction conditions usually involve the use of an organic base such as N-ethyl-N,N-diisopropylamine (Hunig’s base) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Diallyl phosphorochloridite undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acrylic acid, which reacts with this compound to form esters of 3-phosphonopropionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diallyl phosphorochloridite has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl phosphorochloridite involves its reactivity with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of intermediate compounds, which then undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Diallyl phosphorochloridite can be compared with other similar compounds such as diethyl chlorophosphite and phosphorochloridates. These compounds share similar reactivity patterns but differ in their specific chemical structures and applications. For example, diethyl chlorophosphite is used in the synthesis of phosphite esters, which are important in biochemistry and medicine . Phosphorochloridates, on the other hand, are used as intermediates in the synthesis of phosphate esters .

Similar compounds include:

  • Diethyl chlorophosphite
  • Phosphorochloridates
  • Phosphorodichloridites

These compounds highlight the versatility and unique reactivity of this compound in various chemical and industrial applications.

Properties

IUPAC Name

chloro-bis(prop-2-enoxy)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXNIPULJGZEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(OCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402523
Record name Diallyl phosphorochloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41662-46-8
Record name Diallyl phosphorochloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.